2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide

Description

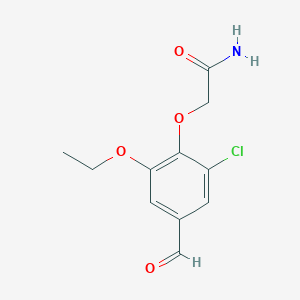

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with chloro (Cl), ethoxy (OCH₂CH₃), and formyl (CHO) groups at positions 2, 6, and 4, respectively. The acetamide moiety (-NHCOCH₃) is attached to the oxygen of the phenoxy group.

Properties

IUPAC Name |

2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIYHMZQOKLGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: Research into potential therapeutic applications, such as drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkoxy Variations

Table 1: Key Structural and Physicochemical Differences

Key Observations:

- Halogen Substitution: Replacing Cl with Br (e.g., in ) increases molecular weight and may enhance halogen bonding interactions, which are critical in protein-ligand recognition.

- Functional Group Interchange: The acetamide group (-NHCOCH₃) in the target compound offers reduced acidity and higher metabolic stability compared to the carboxylic acid (-COOH) in its analog .

N-Substituted Acetamide Derivatives

Table 2: Impact of N-Substituents on Acetamide Properties

Key Observations:

Biological Activity

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C17H17ClNO4, with a molecular weight of approximately 337.75 g/mol. The compound features a chloro group, an ethoxy group, and a formyl group attached to a phenoxy moiety, which may contribute to its biological reactivity and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chloro group may participate in substitution reactions, leading to the formation of new compounds with varying biological activities.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Recent research has highlighted the compound's potential anticancer activity. In vitro assays demonstrated that it inhibits the growth of several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound's cytotoxicity was assessed using the MTT assay, revealing significant inhibitory effects compared to standard chemotherapeutic agents like Doxorubicin .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison (Doxorubicin IC50) |

|---|---|---|

| HCT-116 (Colon) | 15 | 20 |

| HEP2 (Epidermoid) | 10 | 18 |

Synthesis Methods

Several methods have been documented for synthesizing this compound. The synthesis typically involves acylation reactions where the chloro and formyl groups play crucial roles in the formation of the final product. The compound can also be synthesized through various organic reactions that allow for functional group modifications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-formylphenoxy)-N-methylacetamide | Contains a formyl group on a phenoxy ring | Lacks chloro and ethoxy substituents |

| 2-chloro-N-methyl-N-phenylacetamide | Similar acetamide structure but without the phenoxy group | Different reactivity due to lack of phenolic functionality |

| 2-(2-chloro-4-formylphenoxy)-N-(2-furylmethyl)acetamide | Contains a furan moiety instead of a phenyl group | Offers different electronic properties and reactivity |

Case Studies

In recent studies, researchers have explored the potential therapeutic applications of this compound in treating various diseases. One study focused on its role as an inhibitor of specific enzymes involved in cancer progression, demonstrating promising results in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.